molecular formula C6H7NO2S B6589244 2-(5-methyl-1,2-thiazol-4-yl)acetic acid CAS No. 1367927-63-6

2-(5-methyl-1,2-thiazol-4-yl)acetic acid

Cat. No.: B6589244
CAS No.: 1367927-63-6
M. Wt: 157.2
InChI Key:
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Description

2-(5-Methyl-1,2-thiazol-4-yl)acetic acid is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1,2-thiazol-4-yl)acetic acid typically involves the reaction of 2-aminothiazole with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted thiazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,2-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Mercapto-4-methyl-5-thiazoleacetic acid
  • 2-Aminothiazole-4-acetic acid
  • 4-Methylthiazole-5-acetic acid

Comparison: 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-methyl-1,2-thiazol-4-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "5-methyl-1,2-thiazole-4-carboxylic acid", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Bromination of 5-methyl-1,2-thiazole-4-carboxylic acid with bromoacetic acid in the presence of sodium hydroxide to yield 2-(5-methyl-1,2-thiazol-4-yl)acetic acid", "Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain the crude product", "Step 3: Extraction of the crude product with diethyl ether", "Step 4: Purification of the product by recrystallization from ethanol and water" ] }

CAS No.

1367927-63-6

Molecular Formula

C6H7NO2S

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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